Anthelios SX component ecamsule

Catalog No.
S567904
CAS No.
92761-26-7
M.F
C28H34O8S2
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthelios SX component ecamsule

CAS Number

92761-26-7

Product Name

Anthelios SX component ecamsule

IUPAC Name

[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C28H34O8S2

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13+,20-14+

InChI Key

HEAHZSUCFKFERC-IWGRKNQJSA-N

SMILES

Array

solubility

In water, 0.1507 mg/L at 25 °C (est)

Synonyms

3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonic acid), Ecamsule, Mexoryl SX, terephthalylidene dicamphor sulfonic acid

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C

Isomeric SMILES

CC1(C2(C(=O)/C(=C/C3=CC=C(C=C3)/C=C\4/C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C

The exact mass of the compound Ecamsule is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.1507 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760054. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Cosmetics - Sunscreening Agents - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ecamsule (CAS: 92761-26-7), chemically known as terephthalylidene dicamphor sulfonic acid (TDSA), is a premium hydrophilic organic UV filter engineered for broad-spectrum UVA protection. Characterized by a peak absorption at 345 nm and an exceptionally high molar extinction coefficient (ε = 47,100), it provides robust attenuation of UVA rays [1]. Unlike the majority of traditional organic UV filters which are strictly lipophilic, ecamsule’s two sulfonic acid groups render it highly water-soluble when neutralized, allowing seamless integration into the aqueous phase of cosmetic emulsions [2]. For procurement teams and formulators, this compound represents a critical raw material for developing lightweight, photostable, and non-greasy sun protection products that meet stringent modern regulatory requirements for UVA coverage without the heavy sensory profile of oil-based filters [3].

Substituting ecamsule with the industry-standard UVA filter avobenzone introduces severe photostability and formulation challenges. Avobenzone is highly photo-unstable, losing up to 40% of its protective efficacy within 60 to 90 minutes of UV exposure unless formulated with complex, cost-adding photostabilizers like octocrylene[1]. Furthermore, avobenzone and alternative in-class filters like drometrizole trisiloxane (Mexoryl XL) are strictly lipophilic, necessitating large oil-phase volumes that result in heavy, greasy textures[2]. By contrast, ecamsule is intrinsically photostable and water-soluble, allowing formulators to shift the UVA filter burden into the aqueous phase. This phase-shifting capability drastically reduces the required oil load, preventing the sensory degradation and emulsion instability that routinely cause generic, oil-heavy sunscreen formulations to fail in the premium consumer market[3].

Intrinsic Photostability and UV Degradation Resistance

A primary procurement driver for ecamsule is its structural resistance to photoisomerization and degradation compared to the benchmark UVA filter, avobenzone. Under direct UV irradiation, avobenzone is highly photo-unstable and can degrade by approximately 40% or more within 60 to 90 minutes of exposure [1]. In contrast, ecamsule undergoes reversible photoisomerization and thermal energy release, maintaining near-complete structural integrity and protective efficacy over extended periods without the mandatory addition of secondary stabilizing chemicals[2].

Evidence DimensionPhotodegradation under UV exposure
Target Compound DataEcamsule: Maintains high photostability with minimal degradation
Comparator Or BaselineAvobenzone: Loses ~40% of protective properties within 60-90 minutes
Quantified DifferenceEcamsule eliminates the rapid 40% efficacy loss seen in unstabilized avobenzone.
ConditionsDirect UV irradiation in standardized cosmetic formulations

Eliminates the need to procure and formulate complex photostabilizer packages, ensuring reliable, long-lasting UVA protection.

Molar Extinction Efficiency for UVA Attenuation

Ecamsule exhibits an exceptionally high molar extinction coefficient (ε = 47,100 at its λmax of 345 nm), making it one of the most efficient UVA absorbers available [1]. When compared to avobenzone, which has a molar extinction coefficient of 34,140 at 357 nm, ecamsule provides significantly stronger UV attenuation per mole of active ingredient . This extended conjugated system allows formulators to achieve target UVA Protection Factors (UVA-PF) using lower concentrations of the active compound.

Evidence DimensionMolar Extinction Coefficient (ε) at peak UVA absorption
Target Compound DataEcamsule: ε = 47,100 (at 345 nm)
Comparator Or BaselineAvobenzone: ε = 34,140 (at 357 nm)
Quantified DifferenceEcamsule demonstrates a 38% higher molar extinction coefficient than avobenzone.
ConditionsSpectrophotometric analysis of UV filters in standard solvent systems

Allows manufacturers to reach high UVA-PF targets at lower active concentrations, optimizing raw material costs and formulation weight.

Aqueous Phase Solubility for Oil-Phase Reduction

Unlike the vast majority of organic UV filters, ecamsule is highly hydrophilic due to its dual sulfonic acid groups. While lipophilic comparators like drometrizole trisiloxane (Mexoryl XL) and avobenzone must be dissolved entirely in the formulation's oil phase, ecamsule is incorporated into the aqueous phase after neutralization (optimal pH 5.0–5.5) [1]. This allows formulators to drastically reduce the oil phase volume required to dissolve UV filters, directly enabling the production of lightweight, non-greasy gel-creams and aqueous serums that are impossible to achieve with strictly oil-soluble benchmarks [2].

Evidence DimensionPhase solubility and formulation incorporation
Target Compound DataEcamsule: Hydrophilic, dissolves in the aqueous phase
Comparator Or BaselineDrometrizole Trisiloxane / Avobenzone: Strictly lipophilic, requires large oil phase
Quantified DifferenceShifts UVA filter load from the oil phase to the water phase, reducing required lipid volume.
ConditionsCosmetic emulsion formulation (O/W or W/O systems)

Crucial for procuring ingredients for modern, lightweight, non-greasy sunscreens that drive high consumer compliance and preference.

Synergistic Broad-Spectrum Enhancement in Dual-Phase Systems

Procuring ecamsule provides a unique opportunity to exploit synergistic UV protection when combined with oil-soluble filters. Clinical and in vitro studies demonstrate that combining the water-soluble ecamsule with the oil-soluble drometrizole trisiloxane (Mexoryl XL) yields a synergistic enhancement in overall UVA/UVB protection and film homogeneity [1]. Because ecamsule resides in the water phase and the comparator resides in the oil phase, the resulting dual-phase distribution minimizes filter crystallization and closes gaps in the UV protective film on the skin, outperforming the sum of their individual protective factors[2].

Evidence DimensionFilm homogeneity and broad-spectrum UV protection
Target Compound DataEcamsule + Oil-soluble filter: Dual-phase distribution with synergistic SPF/UVA-PF boosting
Comparator Or BaselineSingle-phase lipophilic filter systems: Prone to crystallization and uneven film formation
Quantified DifferenceProvides synergistic multi-phase UV attenuation superior to isolated lipophilic filters.
ConditionsIn vivo and in vitro broad-spectrum sunscreen efficacy testing

Enables the design of ultra-high-protection hybrid sunscreens by distributing the UV filter load across both water and oil phases.

Lightweight, Aqueous-Phase Daily Sunscreens and Serums

Because ecamsule is highly water-soluble, it is the premier choice for formulating ultra-lightweight, non-greasy daily moisturizers, gel-creams, and serums. By dissolving the UVA filter in the water phase, formulators can significantly reduce the lipid content of the emulsion, avoiding the heavy skin feel associated with traditional lipophilic filters like avobenzone [1].

High-Photostability Premium Dermatological Cosmetics

Ecamsule is ideal for premium dermatological products targeting photoaging, where long-term UV stability is critical. Its intrinsic resistance to photodegradation ensures that the product maintains its UVA protection factor (UVA-PF) throughout prolonged sun exposure, eliminating the need for complex photostabilizer packages required by avobenzone [2].

Dual-Phase Synergistic Broad-Spectrum Emulsions

In advanced sunscreen manufacturing, ecamsule is procured to pair with oil-soluble filters like drometrizole trisiloxane (Mexoryl XL). This dual-phase approach (water-soluble SX + oil-soluble XL) creates a highly uniform, synergistic UV-protective film on the skin, maximizing both SPF and UVA-PF while maintaining emulsion stability [3].

Color/Form

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

562.16951039 Da

Monoisotopic Mass

562.16951039 Da

Heavy Atom Count

38

LogP

log Kow = 3.83 (est)

Melting Point

255 °C (decomposes)

UNII

M94R1PM439

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Drug Indication

Applied topically to filter out UVA rays.

Therapeutic Uses

Ultraviolet screen
/EXPL THER/ The aim of this study was to determine, for regulatory purposes, the potential of Mexoryl SX, a broad UVA absorber that also absorbs to some extent in the UVB, to modify the UV radiation (UVR)-induced murine skin tumor development and growth. Skh-hr1 mice were exposed to solar-simulated UVR 5 days per week for 40 weeks. Two control groups were irradiated without topical application, three groups received a sunscreen preparation containing either the UVA absorber, Mexoryl SX at 5 or 10% concentration, or a filter that absorbs principally in the UVB, 2-ethylhexyl-p-methoxycinnamate (2-EHMC) at 5% concentration, introduced as a comparator test article. Sunscreen application was performed before UVR exposure 3 days per week and after UVR exposure on the other 2 days (consistent with the design of a standard photocarcinogenesis safety test). Two different weekly UVR doses were administrated: the lower dose was given to one group of unprotected animals, whereas the higher dose was administrated to the other unprotected group and to the three sunscreen-treated groups. The two UVR control groups demonstrated a UVR-dependent response for cumulative tumor prevalence, tumor yield and median latent period. Neither concentration of Mexoryl SX increased the probability of tumor development; consistent with the principles for safety testing, this provides evidence in that it is safe for use in sunlight. Although this study was explicitly designed as a safety test, the results also provide some clues about the efficacy of Mexoryl SX in decreasing the probability of tumor development. Topical administration of Mexoryl SX, at both concentrations, resulted in a 6 week delay in the median latent period compared to high UVR controls, whereas 5% 2-EHMC delayed the median latent periods only by 2 weeks. Tumor prevalence and yield show the same efficacy differences between the two sunscreen ingredients. Tumor protection factors were calculated from these results and found to be equal to 2.4 for the two preparations containing Mexoryl SX and to 1.3 for the 5% 2-EHMC preparation. These findings illustrate the efficacy of Mexoryl SX in preventing UVR-induced carcinogenesis.
/EXPL THER/ In a previous study on the hairless mouse it was shown that sub-erythemal doses of pure UV-A enhanced the numerous changes normally observed during chronological aging. A new sunscreen (a bis-benzylidene campho sulfonic acid derivative) has been synthesized in our research laboratory (lambda max: 345 nm, epsilon: 47,000). Its photoprotective properties against UV-A induced damages were assessed in our mouse model. Three-month-old albino hairless mice were exposed for 1 y to suberythemal doses (35 J/sq cm) of UV-A obtained from a xenon source filtered through a WG 345 filter. One group of animals was exposed untreated, the other received a formulation containing 5% of the sunscreen prior to irradiation. At the end of the study the cutaneous properties of protected mice were compared to those of unprotected animals and to 3 and 15-month-old unirradiated controls. We found that the visible changes induced by UV-A irradiation were mainly sagging and wrinkling. Histological and electron microscopic alterations consisted of hyperkeratosis, increased density of elastic fibers with alteration of fiber orientation and increased glycosaminoglycan deposits. Biochemical changes consisted of decreases in total collagen and collagen hydroxylation and increases in both collagen III/I + III ratio and fibronectin biosynthesis. All these changes were reduced or abolished by the sunscreen.
/EXPL THER/ BACKGROUND/PURPOSE: Exposure to ultraviolet (UV) radiation increases skin pigmentation and usually results in an even darkening of the skin. However, it may also occasionally lead to the development of hyperpigmented lesions due to a local overproduction of pigment. Skin pigmentation is induced both by UVB and UVA rays. METHODS: The in vivo protection by sunscreens against pigmentation was studied using the determination of a level of protection against pigmentation based on the standardized sun protection factor (SPF) test method. The method includes delayed UVB and UVA pigmentations. The level of prevention against pigmentation was determined 7 days after exposure to solar-simulated radiation by visual assessment. It was calculated using the ratio of the minimal pigmenting dose on protected skin to the minimal pigmenting dose on unprotected skin. Broadspectrum UVB/UVA filters, Mexoryl SX and Mexoryl XL, and complete formula were tested. RESULTS: Protection against pigmentation correlates with the concentration of Mexoryl SX. The levels of protection obtained show a synergetic effect of Mexoryl SX when associated with Mexoryl XL. When different products having the same SPF (same protection against erythema) and different levels of UVA protection are compared, only sunscreen products with a high level of UVA protection show a similar level of protection against sunburn and pigmentation. Products with low UVA protection have a lower capacity of preventing induced pigmentation compared with their efficacy against erythema. CONCLUSIONS: These studies have evidenced that SPF determination was not sufficient to account for the efficiency in preventing pigmentation and that UVA protection was an essential part of this prevention.
For more Therapeutic Uses (Complete) data for Terephthalylidene dicamphor sulfonic acid (6 total), please visit the HSDB record page.

Pharmacology

When exposed to UV ecamsule undergoes reversible photoisomerization followed by photoexcitation. The absorbed UV is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure.

MeSH Pharmacological Classification

Sunscreening Agents

Mechanism of Action

Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm. Ecamsule is photostable and it does not degrade significantly when exposed to light. In studies done in mice it reduces the formation of UV induced pyrimidine dimers and delays the onset of skin cancer. In vitro, ecamsule has been shown to effectively protect against the harmful effects of UV.

Vapor Pressure

6.28X10-23 mm Hg at 25 °C (est)

Pictograms

Corrosive

Other CAS

92761-26-7

Absorption Distribution and Excretion

Ecamsule is a topical preparation, it should not be absorbed. Research done by L'Oreal on human subjects revealed that the systemically absorbed dose of [(14)C]-Ecamsule is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health.
Ecamsule is intended for topical application only.
Ecamsule is intended for topical application and has no volume of distribution.
Ecamsule is used topically, it not absorbed or metabolized.
The potential human health risk of UV filters depends on their toxicity and the human systemic exposure which is a function of the extent of percutaneous absorption of the topically applied substance into the human organism. Using a 'mass balance' approach, a study was designed to investigate the systemically absorbed dose of [(14)C]-Mexoryl SX((R)) in humans after topical application of a typical sunscreen emulsion. In addition, to assess the correlation with in vitro experiments, the percutaneous absorption of this UVA filter through isolated human skin was measured under identical exposure conditions. When applied in vivo for a period of 4 hr, 89-94% of the applied radioactivity was recovered from the wash-off samples. In urine samples, the radioactivity slightly exceeded background levels and corresponded maximally to 0.014% of the topically applied dose. No radioactivity was measured in blood or feces sampled up to 120 hr after application. In vitro, 24 hr after a 4-hour application, [(14)C]-Mexoryl SX remained primarily on the skin surface. The mean in vitro absorption over 24 hr, adding up the amounts found in the dermis and receptor fluid, was 0.16% of the applied dose. It is concluded from the in vivo pharmacokinetic results that the systemically absorbed dose of [(14)C]-Mexoryl SX is less than 0.1%. The order of magnitude of this value correlates well with the corresponding in vitro data which overestimate the in vivo results as previously observed with other hydrophilic compounds. This study demonstrates that, under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health.
An in vivo method in humans using radioactive terephthalylidene dicamphor sulfonic acid ((14)C site not specified) showed an absorption determined up to 24 hours after a 4-hours exposure to 0.16% of the applied dose.

Metabolism Metabolites

Ecamsule is not absorbed or metabolized.

Wikipedia

Ecamsule

Biological Half Life

Ecamsule is not absorbed and has no reported half life data.

Use Classification

Cosmetics -> Uv filter; Uv absorber

Methods of Manufacturing

Preparation: G. Lang et al., German patent 3321679; eidem, United States of America patent 4585597 (1983, 1986 both to L'Oreal).

General Manufacturing Information

When used in OTC sunscreen drug products in the United States, this ingredient must be called ecamsule. For cosmetics and personal care products in the United States, terephthalylidene dicamphor sulfonic acid may be used as an ultraviolet light absorber. In this case, the ingredient protects the product from deterioration by absorbing UV light. When used to protect the product, this ingredient is called terephthalylidene dicamphor sulfonic acid.

Analytic Laboratory Methods

Sixteen UV filters were simultaneously analyzed using the high-performance liquid chromatographic method. They were drometrizole (USAN Drometrizole), 4-methylbenzylidene camphor (USAN Enzacamene), menthyl anthranilate (USAN Menthyl anthranilate), benzophenone-3 (USAN Oxybenzone), benzophenone-8 (USAN Dioxybenzone), butyl methoxydibenzoylmethane (USAN Avobenzone), ethylhexyl triazone (USAN Octyl triazone), octocrylene (USAN Octocrylene), ethylhexyl dimethyl p-aminobenzoic acid (USAN Padimate O), ethylhexyl methoxycinnamate (USAN Octinoxate), p-aminobenzoic acid (USAN Aminobenzoic acid), 2-phenylbenzimidazole-5-sulfonic acid (USAN Ensulizole), isoamyl p-methoxycinnamate (USAN Amiloxate), and recent UV filters such as diethylhexyl butamidotriazone (USAN Iscotrizinol), methylene bis-benzotriazolyl tetramethylbutylphenol (USAN Bisoctrizole), and terephthalylidene dicamphor sulfonic acid (USAN Ecamsule). Separation of the UV filters was carried out in a C(18) column with a gradient of methanol-phosphate buffer, and the UV detection was at 300, 320, or 360 nm without any interference. The limits of detection were between 0.08 and 1.94 ug/mL, and the limits of quantitation were between 0.24 and 5.89 ug/mL. The extracting solvent for the UV filters was methanol, except for ethylhexyl triazone and methylene bis-benzotriazolyl tetramethylbutylphenol, which were prepared with tetrahydrofuran. The recoveries from spiked samples were between 94.90% and 116.54%, depending on the matrixes used. The developed method was applied to 23 sunscreens obtained from local markets, and the results were acceptable to their own criteria and to maximum authorized concentrations. Consequently, these results would provide a simple extracting method and a simultaneous determination for various UV filters, which can improve the quality control process as well as the environmental monitoring of sunscreens.
Liquid chromatography was used for the determination of the three most used water-soluble UV filters, benzophenone-4 (BZ4), terephthalylidene dicamphor sulfonic acid (TDS), and phenylbenzimidazole sulfonic acid (PBS), in aqueous sunscreen sprays. A C18 stationary phase and an isocratic mobile phase of EtOH-20 mM sodium acetate buffer of pH 4.6 (30:70, v/v) were used at a flow-rate of 0.5 mL/min. Mobile phase was also used as solvent for samples and standards. UV detection was at 313 nm. The analytical run took 5.5 min. The limits of detection were 0.5, 0.9 and 2 ug/mL for BZ4, TDS and PBS, respectively. The proposed method does not involve highly toxic solvents.

Storage Conditions

Precautions for safe handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 04-14-2024
1: DeLeo VA, Clark S, Fowler J, Poncet M, Loesche C, Soto P. A new
ecamsule-containing SPF 40 sunscreen cream for the prevention of polymorphous
light eruption: a double-blind, randomized, controlled study in maximized outdoor
conditions. Cutis. 2009 Feb;83(2):95-103. PubMed PMID: 19326695.

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